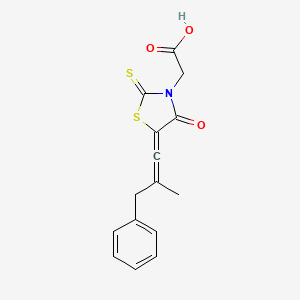

(Z,Z)-5-(2-Methyl-3-phenyl-propenylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid

Description

Properties

Molecular Formula |

C15H13NO3S2 |

|---|---|

Molecular Weight |

319.4 g/mol |

InChI |

InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-6H,7,9H2,1H3,(H,17,18) |

InChI Key |

LHHYTTBHOMDUHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C=C1C(=O)N(C(=S)S1)CC(=O)O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction of α-Chloroacetic Acid Derivatives with Thiourea

- Reagents : Chloroacetyl chloride, potassium ethyl xanthate (KSC(O)OEt)

- Conditions : Aqueous medium, room temperature, followed by cyclization with a base (e.g., K₂CO₃) and hydrolysis with HBr or HCl.

- Mechanism :

Knoevenagel Condensation for Arylidene Substitution

The propenylidene side chain is introduced via Knoevenagel condensation between the thiazolidine core and aromatic aldehydes.

Classical Knoevenagel Reaction

- Reagents : 4-Chlorobenzaldehyde, 2,4-thiazolidinedione, methylamine catalyst

- Conditions : Acetic acid, reflux for 6 hours.

- Mechanism :

- Activation of the methylene group at C5 of the thiazolidine.

- Nucleophilic attack on the aldehyde carbonyl, forming a conjugated enone system.

| Parameter | Value | Source |

|---|---|---|

| Catalyst | 33% Methylamine in acetic acid | |

| Temperature | Reflux (~110°C) | |

| Yield | 75–85% |

Optimized Protocols to Enhance Selectivity

- Solvent : Toluene or DMF instead of acetic acid reduces side reactions.

- Catalyst : Triethylamine or piperidine improves reaction efficiency.

Example :

Reaction of 5-(4-chlorobenzylidene)thiazolidine-2,4-dione with methyl chloroformate in toluene (room temperature, 24 hours) yields the ester intermediate, which is hydrolyzed to the target acid under mild acidic conditions (e.g., trifluoroacetic acid).

Stereochemical Control and Isomerization

The (Z,Z) configuration is critical for biological activity. Key strategies include:

Stereoselective Condensation

Avoiding Isomerization

- Workup : Rapid quenching with ice-cold HCl minimizes thermal isomerization during hydrolysis.

- Purification : Recrystallization from isopropanol ensures stereochemical purity.

Alternative Synthetic Routes

One-Pot Multicomponent Reactions

- Components : Thiourea, α-chloroacetic acid, and aromatic aldehydes.

- Conditions : Microwave irradiation or ionic liquids to accelerate reaction kinetics.

- Example : Synthesis of fused heterocycles (e.g., thiazolo[3,2-a]pyridines) via simultaneous cyclization and condensation.

Challenges and Optimization Strategies

Low Yields in Hydrolysis

Solubility Limitations

Comparative Analysis of Key Methods

Summary of Critical Data

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions might convert the thioxo group to a thiol or other reduced forms.

Substitution: Various substitution reactions can occur, particularly at the phenyl ring or the thiazolidine moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Antifungal Activity

Research indicates that thiazolidine derivatives exhibit significant antifungal properties. For instance, studies have shown that certain thiazolidinones can inhibit the growth of Candida albicans, a common fungal pathogen. The mechanism often involves interference with glucose transport in fungal cells, leading to morphological changes and cell death . The compound (Z,Z)-5-(2-Methyl-3-phenyl-propenylidene)-4-oxo-2-thioxo-3-thiazolidineacetic acid may share similar antifungal mechanisms due to its structural similarities with other effective thiazolidines.

Anticancer Properties

Thiazolidines have been investigated for their anticancer effects. They have demonstrated the ability to induce apoptosis in various cancer cell lines and inhibit tumor angiogenesis. Specifically, derivatives like ciglitazone have been shown to decrease the production of vascular endothelial growth factor (VEGF), a critical factor in tumor growth and metastasis . The potential of (Z,Z)-5-(2-Methyl-3-phenyl-propenylidene)-4-oxo-2-thioxo-3-thiazolidineacetic acid as an anticancer agent warrants further exploration.

Anti-inflammatory Effects

Thiazolidines are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This action is particularly beneficial in chronic inflammatory diseases, making such compounds valuable candidates for therapeutic development .

Antimicrobial Activity

Beyond antifungal effects, thiazolidines exhibit antimicrobial activity against a range of pathogens, including bacteria and protozoa. Their ability to disrupt microbial cell functions positions them as potential agents in the fight against infectious diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action for (Z,Z)-5-(2-Methyl-3-phenyl-propenylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key Observations:

- Substituent Effects: Propenylidene vs. Benzylidene: The propenylidene group in the target compound introduces conjugation, enhancing UV sensitivity compared to benzylidene analogs . Acetic Acid Side Chain: Compounds with this group (e.g., target compound, ) exhibit acidic properties (pKa ~3.6), improving solubility in polar solvents like DMSO and methanol .

Stereochemistry :

- The (Z,Z) configuration in the target compound distinguishes it from Epalrestat (E,E), affecting binding to enzymes like aldose reductase .

Biological Activity

(Z,Z)-5-(2-Methyl-3-phenyl-propenylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid is a compound that belongs to the thiazolidinedione family, which has garnered attention due to its diverse biological activities, particularly in antifungal and anticancer domains. This article explores its biological activity, synthesizing relevant data from various studies to provide a comprehensive overview.

- Molecular Formula : C15H13NO3S2

- Molecular Weight : 319.4 g/mol

- CAS Number : 124782-63-4

Antifungal Activity

Recent studies indicate that thiazolidinedione derivatives exhibit significant antifungal properties. For instance, compounds synthesized from thiazolidines have shown both fungistatic and fungicidal effects against Candida species. The mechanisms of action often involve alterations to the fungal cell wall morphology and interference with glucose transport systems .

Table 1: Antifungal Activity of Thiazolidinedione Derivatives

| Compound | Activity Type | MIC (mg/L) |

|---|---|---|

| Compound A | Fungistatic | 3.91 |

| Compound B | Fungicidal | 1.95 |

| (Z,Z)-5-(2-Methyl-3-phenyl-propenylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid | TBD | TBD |

Anticancer Activity

The anticancer potential of thiazolidinediones is well-documented, with several derivatives demonstrating significant inhibitory effects on various cancer cell lines. For example, in vitro studies have shown that certain derivatives can inhibit proliferation in cancer cell lines such as A549 (lung adenocarcinoma), PC-3 (prostate cancer), and HepG2 (hepatocellular carcinoma) with IC50 values ranging from 7.0 to 20.3 µM .

Table 2: Anticancer Activity Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound I | A549 | 7.00 |

| Compound I | PC-3 | 10.30 |

| Compound I | HepG2 | 14.70 |

The mechanism of action for these compounds often involves microtubule disruption, promoting protofilament assembly similar to established anticancer agents like Taxol . This suggests a potential for developing new therapeutic agents based on the thiazolidinedione scaffold.

Case Studies

- Study on Antifungal Activity : A study conducted by Shah et al. demonstrated that derivatives of thiazolidines showed high antifungal activity, leading to morphological changes in yeast cell walls, indicating a novel mechanism of action that warrants further investigation .

- Anticancer Study : Another investigation evaluated the antiproliferative effects of thiazolidinedione derivatives on different cancer cell lines, revealing that certain compounds had superior activity compared to traditional chemotherapeutics, suggesting their potential as alternative treatments .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (Z,Z)-5-(2-Methyl-3-phenyl-propenylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of appropriate aldehydes with thiazolidinone precursors. For example, details the use of aromatic aldehydes reacting with 4-thiazolidinone derivatives under reflux in ethanol with piperidine as a catalyst. Optimizing reaction time (e.g., 26 hours for similar derivatives), stoichiometric ratios, and pH control during precipitation (e.g., adjusting to pH 3–4 with acetic acid) can improve yields . Solvent selection (e.g., DMF-acetic acid mixtures in ) and sodium acetate as a base may also enhance reaction efficiency.

Q. How can researchers confirm the stereochemistry and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and tautomeric forms. and highlight the use of NMR to analyze chemical shifts for carbonyl (4-oxo) and thioxo groups. Infrared (IR) spectroscopy can validate functional groups (e.g., C=O at ~1700 cm⁻¹). For stereochemical confirmation, single-crystal X-ray diffraction (as in ) with tools like ORTEP-III () provides definitive structural data .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Antimicrobial and antioxidant assays are common starting points. describes protocols for testing thiazolidinone derivatives against bacterial/fungal strains via broth microdilution (MIC determination) and DPPH radical scavenging for antioxidant activity. Controls should include reference drugs (e.g., ciprofloxacin) and vehicle-only samples to isolate compound effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental NMR data for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism or solvent interactions). Advanced NMR techniques, such as 2D COSY or NOESY ( ), can clarify proton coupling and spatial arrangements. Density functional theory (DFT) calculations can model expected chemical shifts, and comparison with experimental data (e.g., ) helps identify dominant tautomeric forms .

Q. What mechanistic insights can be gained from studying the electrophilic substitution reactions involved in synthesizing this compound?

- Methodological Answer : Reaction mechanisms can be probed via kinetic studies and intermediate trapping. outlines electrophilic attacks using phenylisothiocyanate and chloroacetyl chloride under basic conditions. Monitoring by HPLC or in-situ IR spectroscopy can track intermediate formation. Isotopic labeling (e.g., ¹⁸O in carbonyl groups) may elucidate nucleophilic attack pathways .

Q. How do substituent variations at the propenylidene or phenyl groups influence pharmacological properties?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution. and demonstrate that electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance bioactivity, while bulky substituents may reduce solubility. Computational docking (e.g., AutoDock) can predict binding affinities to target enzymes (e.g., PPAR-γ for antidiabetic activity) .

Q. What advanced mass spectrometry (MS) techniques are optimal for detecting degradation products under stress conditions?

- Methodological Answer : High-resolution LC-MS (e.g., Q-TOF) with electrospray ionization (ESI) can identify degradation fragments. suggests using accelerated stability studies (e.g., heat, light, pH extremes) to simulate degradation. MS/MS fragmentation patterns help elucidate degradation pathways, such as thioxo group oxidation or ester hydrolysis .

Q. What experimental design limitations arise when generalizing findings from small-scale synthesis to broader biological applications?

- Methodological Answer : Small-scale reactions (e.g., ’s 144-sample HSI study) may not capture real-world variability. Scaling up requires addressing solvent volume effects, heat transfer, and byproduct accumulation. Pilot-scale reactors with controlled agitation and temperature profiles can mitigate these issues. Additionally, bioactivity assays should use multiple cell lines to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.